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Compound of Interest

Compound Name: Methyl ZINC chloride

Cat. No.: B1370476

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational studies of methyl zinc
chloride (CHsZnCl), a key organozinc reagent. It is designed to be a comprehensive resource
for researchers, scientists, and professionals in drug development who are interested in the
molecular properties, reactivity, and computational modeling of this compound. This document
summarizes key quantitative data, details relevant experimental and computational
methodologies, and provides visual representations of its structure and reaction pathways.

Introduction to Methyl Zinc Chloride

Methyl zinc chloride is a valuable organometallic compound widely utilized in organic
synthesis, most notably in cross-coupling reactions such as the Negishi coupling.[1] Its
reactivity and selectivity make it a crucial tool for the formation of carbon-carbon bonds in the
synthesis of complex organic molecules, including pharmaceuticals. Understanding the
structural, electronic, and thermodynamic properties of methyl zinc chloride at a molecular
level is paramount for optimizing existing synthetic routes and designing new catalytic systems.
Computational chemistry provides a powerful lens through which these properties can be
investigated with high precision.

This guide will delve into the theoretical examination of methyl zinc chloride, presenting data
from computational studies and outlining the methodologies employed to obtain these insights.
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Molecular Structure and Properties

The fundamental properties of methyl zinc chloride are summarized in Table 1.
Computationally derived structural parameters, which are essential for understanding its
reactivity, are presented in Table 2. It is important to note that while dedicated computational
studies on the neutral methyl zinc chloride monomer are limited, valuable structural insights
can be drawn from closely related anionic species. The geometric parameters presented below
are based on high-level quantum chemical calculations of the (CHs)2ZnCI~ anion, which serves
as a close structural analog.[2]

Table 1: General Properties of Methyl Zinc Chloride

Property Value Source
Molecular Formula CHsClIZn [3][4]
Molecular Weight 115.9 g/mol [31[4]
IUPAC Name carbanide;chlorozinc(1+) [3]

CAS Number 5158-46-3 [3]

Table 2: Calculated Geometric Parameters (from (CHs)2ZnCl~ anion analog)

Parameter Value Source
Zn-C Bond Length 2.020 A [2]
Zn-Cl Bond Length 2.356 A [2]
C-Zn-C Bond Angle 138.53° [2]

The geometry around the zinc center in organozinc halides is influenced by both electronic and
steric factors. The calculated bond lengths and angles provide a foundational dataset for more
advanced computational models, such as those used in reaction mechanism studies and
molecular dynamics simulations.
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Caption: Molecular structure of methyl zinc chloride with bond lengths.

Computational Methodologies

The theoretical investigation of methyl zinc chloride and related organozinc compounds
typically employs a range of sophisticated computational methods. Density Functional Theory
(DFT) and ab initio methods are the most common approaches.

Density Functional Theory (DFT)

DFT is a widely used method for calculating the electronic structure of molecules due to its
favorable balance of accuracy and computational cost.

e Functional: The B3LYP hybrid functional is frequently employed for organometallic systems,
including zinc complexes.[5][6]

o Basis Set: A variety of basis sets can be used, with Pople-style basis sets like 6-31G(d) or 6-
311+G(d,p) being common for lighter atoms. For the zinc atom, basis sets that include
effective core potentials (ECPs), such as LANL2DZ, are often utilized to account for
relativistic effects.[5]

A typical DFT calculation involves geometry optimization to find the lowest energy structure,
followed by frequency calculations to confirm that the structure is a true minimum on the
potential energy surface and to obtain vibrational spectra.

Ab Initio Methods
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For higher accuracy, particularly for calculating reaction energies and bond dissociation
energies, more computationally intensive ab initio methods are employed.

o Mgller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects
beyond the Hartree-Fock approximation and is a common choice for refining geometries and
energies.

e Coupled Cluster Theory (CC): Methods like CCSD(T) (Coupled Cluster with Single, Double,
and perturbative Triple excitations) are considered the "gold standard" in quantum chemistry
for their high accuracy in calculating energies.[7] These methods are often used to obtain
benchmark data for smaller systems.
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Caption: A typical workflow for computational analysis of a molecule.
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Vibrational and Thermodynamic Properties

Vibrational frequency analysis is not only crucial for identifying stationary points on the potential
energy surface but also provides theoretical infrared (IR) and Raman spectra that can be
compared with experimental data. Thermodynamic properties, such as the enthalpy of
formation (AfH®) and Gibbs free energy (G), are essential for understanding the stability and
reactivity of a compound.[8][9][10][11][12]

While a complete set of calculated vibrational frequencies and thermodynamic data for methyl
zinc chloride is not readily available in the literature, data for the analogous compound,
methylzinc iodide (CHsZnl), provides a valuable reference point.[7]

Table 3: Calculated Vibrational Frequencies for Methylzinc lodide (cm~?)

Vibrational Mode Harmonic Frequency (w) Anharmonic Frequency (v)
CHs symmetric stretch 3030 2925

CHs asymmetric stretch 3130 3020

CHs symmetric bend 1240 1225

CHs asymmetric bend 1440 1420

CHs rock 770 760

Zn-C stretch 530 525

Zn-| stretch 180 178

C-Zn-I bend 100 98

Data adapted from computational studies on methylzinc iodide.[7]

Table 4: Key Thermodynamic Concepts in Computational Chemistry
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Thermodynamic Property

Description

Computational Approach

Enthalpy of Formation (AfH®)

The change in enthalpy when
one mole of a substance is
formed from its constituent
elements in their standard

states.

Can be calculated using
atomization energies or
isodesmic reactions from high-
accuracy ab initio methods.[13]
[1A][15][16][17]

Gibbs Free Energy (G)

A thermodynamic potential that
can be used to calculate the
maximum reversible work that
may be performed by a
thermodynamic system at a
constant temperature and
pressure. It is a key indicator of

the spontaneity of a reaction.

Calculated from the enthalpy,
entropy (obtained from
vibrational frequency
calculations), and temperature.
[BI[C1[10][11][12]

Reactivity and Role in Organic Synthesis

Methyl zinc chloride is a cornerstone reagent in Negishi cross-coupling reactions, which form

a carbon-carbon bond between an organozinc compound and an organic halide in the

presence of a nickel or palladium catalyst.[1][18][19] Computational studies are instrumental in

elucidating the mechanism of these catalytic cycles, including the key steps of oxidative

addition, transmetalation, and reductive elimination.
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Catalytic Cycle

Oxidative Addition
(R'-X + Pd(0) -> R'-Pd(ll)-X)

Transmetalation

(R-Pd(ll)-X + CHsZnCl -> R-Pd(ll)-CHs + ZnXCl)

Reductive Elimination
(R'-Pd(Il)-CHs -> R'-CHs + Pd(0))

Click to download full resolution via product page
Caption: Simplified Negishi cross-coupling catalytic cycle.

The transmetalation step, where the methyl group is transferred from zinc to the palladium
center, is a critical phase of the reaction. Computational modeling of this step can provide
insights into the transition state structures and activation energies, which are key to
understanding the reaction's efficiency and selectivity.

Experimental Protocols
Synthesis of Methyl Zinc Chloride

Methyl zinc chloride is typically not isolated but is prepared in situ for immediate use in
subsequent reactions. A common method for its preparation involves the reaction of a
methylating agent with a zinc salt, or the direct reaction of a methyl halide with zinc metal.

Example Protocol: Synthesis from Zinc Chloride and a Grignard Reagent

o Apparatus: All glassware should be oven-dried and assembled under an inert atmosphere
(e.g., nitrogen or argon).
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» Reagents: Anhydrous zinc chloride (ZnCl2) is dissolved in a dry, aprotic solvent such as
tetrahydrofuran (THF).

e Reaction: A solution of methylmagnesium halide (e.g., CHsMgCl or CHsMgBr) in THF is
added dropwise to the stirred solution of ZnClz at a controlled temperature (typically O °C to
room temperature).

o Formation: The transmetalation reaction affords methyl zinc chloride in solution, which can
then be used directly in, for example, a Negishi coupling reaction.

Characterization

Due to its reactive nature, the characterization of methyl zinc chloride is often performed on
the solution-state species.

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR are used to confirm the
presence of the methyl group attached to the zinc atom. The chemical shifts will differ from
those of the starting methylating agent.

e Infrared (IR) Spectroscopy: The Zn-C stretching vibration can be observed in the IR
spectrum, typically in the range of 500-600 cm~1,

Conclusion

Computational studies provide indispensable insights into the fundamental properties and
reactivity of methyl zinc chloride. Through the use of DFT and high-level ab initio methods, it
Is possible to determine its molecular structure, vibrational frequencies, and thermodynamic
properties with considerable accuracy. This theoretical data, in turn, aids in the interpretation of
experimental results and the rational design of new synthetic methodologies. While the
available computational literature specifically focused on monomeric methyl zinc chloride is
somewhat sparse, analysis of closely related compounds provides a robust framework for its
theoretical understanding. Future computational work will likely focus on detailed mechanistic
studies of its role in catalytic reactions and the influence of solvent effects on its structure and
reactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Computational Analysis of Methyl Zinc Chloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1370476#computational-studies-of-methyl-zinc-
chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b1370476#computational-studies-of-methyl-zinc-chloride
https://www.benchchem.com/product/b1370476#computational-studies-of-methyl-zinc-chloride
https://www.benchchem.com/product/b1370476#computational-studies-of-methyl-zinc-chloride
https://www.benchchem.com/product/b1370476#computational-studies-of-methyl-zinc-chloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1370476?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

